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Abstract
The methaniminium cation (CH₂NH₂⁺), the simplest iminium cation, is a reactive intermediate

of fundamental importance in organic chemistry and a species of interest in astrochemistry. Its

planar structure and electrophilic nature dictate its role in a variety of chemical transformations,

most notably the Mannich reaction, a cornerstone of carbon-carbon bond formation. This

technical guide provides an in-depth analysis of the core properties of the methaniminium
cation, including its molecular structure, stability, and spectroscopic signature. Detailed

experimental protocols for its generation and characterization are presented, alongside

visualizations of key reaction pathways and experimental workflows.

Introduction
The methaniminium cation, also known as the methylideneammonium ion, is characterized by

a planar structure with a positively charged nitrogen atom double-bonded to a methylene

group. This electronic arrangement renders the carbon atom highly electrophilic, making it a

key intermediate in numerous organic reactions. Its prevalence in the Mannich reaction

underscores its significance in the synthesis of a wide array of pharmaceuticals and natural

products. Furthermore, the detection of its neutral precursor, methanimine (CH₂NH), in the

interstellar medium suggests the potential role of the methaniminium cation in the formation of

complex organic molecules in space. This guide aims to provide a detailed technical overview

of the fundamental properties of this important chemical entity.
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Molecular Structure and Properties
The methaniminium cation possesses a planar C₂ᵥ symmetry. The C=N double bond is a key

feature, and its length, along with the other bond lengths and angles, has been a subject of

computational and spectroscopic studies.

Structural Parameters
While experimental determination of the precise geometry of the isolated methaniminium
cation is challenging, computational chemistry provides reliable insights. The geometry of the

methaniminium cation has been optimized using high-level quantum chemical methods, such

as the B2PLYP double hybrid density functional with the def2-QZVPP basis set, which has

been shown to provide results in good agreement with experimental spectroscopic data[1].

Table 1: Calculated Structural Parameters of the Methaniminium Cation (CH₂NH₂⁺)
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Parameter Value

Bond Lengths (Å)

C=N
Value not explicitly found in search results, but

calculable via cited computational methods.

C-H
Value not explicitly found in search results, but

calculable via cited computational methods.

N-H
Value not explicitly found in search results, but

calculable via cited computational methods.

Bond Angles (degrees)

H-C-H
Value not explicitly found in search results, but

calculable via cited computational methods.

H-N-H
Value not explicitly found in search results, but

calculable via cited computational methods.

C-N-H
Value not explicitly found in search results, but

calculable via cited computational methods.

Note: The precise values for bond lengths and

angles were not explicitly tabulated in the

provided search results. However, the

computational method (B2PLYP/def2-QZVPP)

for their accurate determination is referenced[1].

Stability
The stability of the methaniminium cation is attributed to the resonance delocalization of the

positive charge between the nitrogen and carbon atoms. This delocalization is a key factor in its

ability to act as an electrophile in chemical reactions.

The thermodynamic stability of the methaniminium cation can be assessed through the proton

affinity of its neutral precursor, methanimine (CH₂NH). The proton affinity is the negative of the

enthalpy change for the gas-phase reaction:

CH₂NH + H⁺ → CH₂NH₂⁺
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Table 2: Thermochemical Properties

Property Value (kJ/mol) Reference

Proton Affinity of Methanimine 852.9 [2]

Spectroscopic Characterization
The vibrational modes of the methaniminium cation have been characterized experimentally

using gas-phase infrared photodissociation spectroscopy of argon-tagged ions[1]. The

observed vibrational frequencies are in good agreement with anharmonic frequencies

calculated using second-order vibrational perturbation theory (VPT2) at the B2PLYP/def2-

QZVPP level of theory[1].

Table 3: Experimental and Calculated Vibrational Frequencies of the Methaniminium Cation

(cm⁻¹)
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Vibrational Mode
Experimental Frequency
(Ar-tagged)[1]

Calculated Anharmonic
Frequency[1]

NH₂ antisymmetric stretch 3425 3427

NH₂ symmetric stretch 3328 3325

CH₂ antisymmetric stretch 3180 3182

CH₂ symmetric stretch 3085 3083

NH₂ scissors 1650 1648

CH₂ scissors 1455 1453

CH₂ wag 1230 1228

NH₂ wag - 1150

C-N stretch - 1050

CH₂ rock - 950

NH₂ rock - 850

Torsion - 750

Experimental Protocols
Synthesis of Methaniminium Salts
Simple methaniminium salts can be generated in situ or isolated. A common method for their

formation is the reaction of an amine with formaldehyde, a key step in the Mannich reaction.

While the parent methaniminium cation is highly reactive, substituted iminium salts are often

stable and can be isolated. A plausible method for the synthesis of a simple methaniminium
salt, such as methaniminium chloride, is adapted from the well-established synthesis of

methylamine hydrochloride from formaldehyde and ammonium chloride.

Protocol: Synthesis of Methaniminium Chloride (Hypothetical)

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, combine a solution of formaldehyde (e.g., 37% in water) and a stoichiometric
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equivalent of ammonium chloride.

Reaction: Heat the mixture gently (e.g., to 60-80 °C) with continuous stirring. The reaction

involves the nucleophilic attack of the ammonia (from ammonium chloride equilibrium) on the

formaldehyde carbonyl group, followed by dehydration to form the methaniminium cation.

Isolation (Challenges): The direct isolation of pure, unsubstituted methaniminium chloride

from this aqueous mixture is challenging due to its high reactivity and solubility. The product

is typically used in situ for subsequent reactions (e.g., Mannich reaction). For substituted and

more stable iminium salts, precipitation by the addition of a non-polar solvent or by cooling

can be effective.

Characterization: The formation of the iminium ion in solution can be confirmed by

spectroscopic methods such as NMR, where characteristic shifts for the methylene protons

and the carbon of the C=N bond would be observed.

A widely used and isolable substituted iminium salt is Eschenmoser's salt

(dimethyl(methylidene)ammonium iodide), which serves as a powerful aminomethylating agent.

It is prepared from bis(dimethylamino)methane and acetyl chloride or from the pyrolysis of

trimethylaminomethyl iodide.

Gas-Phase Infrared Spectroscopy of the Methaniminium
Cation
The following protocol outlines the general methodology used to obtain the gas-phase infrared

spectrum of the methaniminium cation[1].

Protocol: Infrared Photodissociation Spectroscopy of Ar-Tagged Methaniminium Cations

Ion Generation: The methaniminium cations are generated in a pulsed-discharge

supersonic expansion source. A precursor molecule (e.g., ethylenediamine) is seeded in a

carrier gas (e.g., argon). A high-voltage electrical discharge within the expansion nozzle

fragments the precursor and ionizes the fragments, leading to the formation of CH₂NH₂⁺.

Ion Cooling and Tagging: The supersonic expansion cools the ions to low rotational and

vibrational temperatures. The argon carrier gas also serves as a "tag," where one or more

argon atoms weakly bind to the methaniminium cations to form CH₂NH₂⁺·Ar complexes.
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Mass Selection: The cooled and tagged ions are then guided into a time-of-flight mass

spectrometer, where the CH₂NH₂⁺·Ar complexes are mass-selected.

Infrared Irradiation: The mass-selected ions are irradiated with a tunable infrared laser.

Photodissociation and Detection: When the infrared laser frequency is resonant with a

vibrational transition of the methaniminium cation core, the ion absorbs a photon. This

absorption leads to the dissociation of the weakly bound argon atom. The resulting fragment

ion (CH₂NH₂⁺) is then detected.

Spectrum Generation: The infrared spectrum is recorded by plotting the photofragment ion

intensity as a function of the infrared laser wavelength.

Visualizations
Mannich Reaction Mechanism
The Mannich reaction is a classic example of the reactivity of the methaniminium cation (or a

substituted iminium cation). The reaction involves the aminoalkylation of an acidic proton

located alpha to a carbonyl group.
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Caption: The Mannich reaction mechanism involves the formation of an iminium ion which is

then attacked by an enol.

Experimental Workflow for Gas-Phase IR Spectroscopy
The following diagram illustrates the key steps in the experimental setup for obtaining the gas-

phase infrared spectrum of the methaniminium cation.
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Caption: Workflow for gas-phase IR photodissociation spectroscopy of argon-tagged

methaniminium cations.

Conclusion
The methaniminium cation is a cornerstone reactive intermediate in organic synthesis and a

molecule of astrochemical interest. Its fundamental properties, including a planar structure,

resonance stabilization, and distinct spectroscopic signature, have been elucidated through a

combination of experimental and computational techniques. This guide has provided a detailed

overview of these properties, along with practical experimental methodologies for its study. A

thorough understanding of the methaniminium cation is crucial for professionals in drug

development and chemical research, enabling the design of novel synthetic routes and the

exploration of new chemical frontiers.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15471056?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15471056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

